molecular formula C28H36ClN3O10 B14676932 Benzoic acid, 3,4,5-trimethoxy-, 1-(4-morpholinylmethyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester, monohydrochloride CAS No. 38952-71-5

Benzoic acid, 3,4,5-trimethoxy-, 1-(4-morpholinylmethyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester, monohydrochloride

Cat. No.: B14676932
CAS No.: 38952-71-5
M. Wt: 610.0 g/mol
InChI Key: XUMXTTSUCVKSIT-UHFFFAOYSA-N
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Description

Benzoic acid, 3,4,5-trimethoxy-, 1-(4-morpholinylmethyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester, monohydrochloride is a complex organic compound It is characterized by the presence of multiple methoxy groups, a morpholine ring, and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The introduction of methoxy groups is achieved through methylation reactions. The morpholine ring is incorporated via nucleophilic substitution reactions, and the phthalazinone moiety is introduced through cyclization reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques would be essential for monitoring and controlling the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phthalazinone moiety can be reduced to form a dihydrophthalazine derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation

Properties

CAS No.

38952-71-5

Molecular Formula

C28H36ClN3O10

Molecular Weight

610.0 g/mol

IUPAC Name

[1-morpholin-4-yl-3-(5,6,7-trimethoxy-1-oxophthalazin-2-yl)propan-2-yl] 3,4,5-trimethoxybenzoate;hydrochloride

InChI

InChI=1S/C28H35N3O10.ClH/c1-34-21-11-17(12-22(35-2)25(21)38-5)28(33)41-18(15-30-7-9-40-10-8-30)16-31-27(32)19-13-23(36-3)26(39-6)24(37-4)20(19)14-29-31;/h11-14,18H,7-10,15-16H2,1-6H3;1H

InChI Key

XUMXTTSUCVKSIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC(CN2CCOCC2)CN3C(=O)C4=CC(=C(C(=C4C=N3)OC)OC)OC.Cl

Origin of Product

United States

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